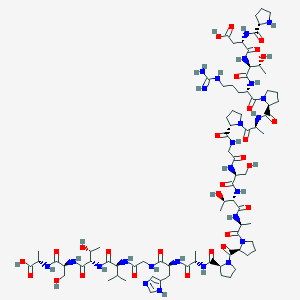

Tumour-associated MUC1 epitope

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C80H127N25O28 |

|---|---|

Molecular Weight |

1887.0 g/mol |

IUPAC Name |

(3S)-4-[[(2S,3R)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxo-3-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid |

InChI |

InChI=1S/C80H127N25O28/c1-36(2)58(71(124)101-61(43(9)110)74(127)97-50(34-107)66(119)92-40(6)79(132)133)98-56(112)32-86-63(116)47(28-44-30-83-35-88-44)95-62(115)37(3)89-69(122)53-20-14-26-104(53)78(131)54-21-15-27-105(54)76(129)39(5)91-72(125)59(41(7)108)100-67(120)49(33-106)93-55(111)31-87-68(121)51-18-12-24-102(51)75(128)38(4)90-70(123)52-19-13-25-103(52)77(130)46(17-11-23-85-80(81)82)94-73(126)60(42(8)109)99-65(118)48(29-57(113)114)96-64(117)45-16-10-22-84-45/h30,35-43,45-54,58-61,84,106-110H,10-29,31-34H2,1-9H3,(H,83,88)(H,86,116)(H,87,121)(H,89,122)(H,90,123)(H,91,125)(H,92,119)(H,93,111)(H,94,126)(H,95,115)(H,96,117)(H,97,127)(H,98,112)(H,99,118)(H,100,120)(H,101,124)(H,113,114)(H,132,133)(H4,81,82,85)/t37-,38-,39-,40-,41+,42+,43+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,58-,59-,60-,61-/m0/s1 |

InChI Key |

PWNGANMXYYXQIH-CQZRLPCDSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]6CCCN6)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C4CCCN4C(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6 |

Origin of Product |

United States |

Foundational & Exploratory

The Architecture of Oncogenesis: A Technical Guide to the Tumour-Associated MUC1 Tandem Repeat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the structural characteristics of the tumour-associated Mucin 1 (MUC1) tandem repeat, a critical target in cancer research and therapeutic development. We delve into the molecular architecture, post-translational modifications, and conformational dynamics that distinguish cancerous MUC1 from its normal counterpart. This document offers detailed experimental protocols for structural analysis and illustrates the intricate signaling pathways influenced by aberrant MUC1.

The MUC1 Tandem Repeat: A Molecular Overview

The extracellular domain of MUC1 is characterized by a variable number of tandem repeats (VNTR) of a 20-amino acid sequence: HGVTSAPDTRPAPGSTAPPA.[1] This region is heavily O-glycosylated, with five potential sites for the attachment of glycans at serine (Ser) and threonine (Thr) residues.[1]

Aberrant Glycosylation in Cancer

In healthy epithelial cells, the MUC1 tandem repeats are adorned with complex, branched O-glycans.[2] In contrast, cancer cells exhibit hypoglycosylation, leading to the expression of truncated, simpler carbohydrate structures known as tumour-associated carbohydrate antigens (TACAs).[3] This incomplete glycosylation exposes regions of the peptide backbone, creating novel epitopes that are recognized by the immune system.[1]

The most common TACAs found on tumour-associated MUC1 include:

-

Tn antigen: A single N-acetylgalactosamine (GalNAc) residue linked to Ser or Thr.

-

Sialyl-Tn (STn) antigen: A Tn antigen with a sialic acid residue attached.

-

Thomsen-Friedenreich (T) antigen: A GalNAc-Galactose disaccharide.

Structural Conformation of the Tumour-Associated MUC1 Tandem Repeat

The glycosylation state of the MUC1 tandem repeat profoundly influences its three-dimensional structure. Nuclear Magnetic Resonance (NMR) spectroscopy and other biophysical techniques have revealed that the unglycosylated or hypoglycosylated peptide backbone adopts a more extended and flexible conformation compared to the heavily glycosylated form in normal cells.[4][5]

NMR studies on synthetic MUC1 glycopeptides have provided insights into their solution structures. The presence of strong sequential αN connectivities in NMR spectra suggests an extended conformation of the peptide backbone.[4] Furthermore, strong sequential αδ connectivities are indicative of a trans conformation of the Ala-Pro peptide bonds.[4] The presence of sequential NN connectivities in specific peptide segments points towards twist-like conformations of the peptide backbone.[4]

Quantitative Conformational Data

The following table summarizes key quantitative data from NMR studies on MUC1 tandem repeat glycopeptides, providing a glimpse into the conformational landscape.

| Parameter | Observation | Reference(s) |

| αH Chemical Shifts | For most amino acid residues in MUC1 glycopeptides, the αH chemical shifts are close to the values of a random-coil structure in water, indicating a preferably extended conformation. | [5] |

| JNα Coupling Constants | Coupling constants for most amino acid residues in a glycosylated MUC1 tandem repeat peptide range from 6.2 to 8.5 Hz, which does not provide evidence for the presence of ordered secondary structures like alpha-helices or beta-sheets. | [6] |

| Conformational Impact of Glycosylation | NMR studies have shown that the attachment of a sugar moiety affects the conformational equilibrium of the peptide backbone in the vicinity of the glycosylated threonine residues. | [5] |

| Local Conformations | Despite a largely random coil-like ensemble, local conformations such as a mixture of β-strand/inverse γ turn in the VTSA region, an inverse γ turn in the DTR region, and a polyproline II-like structure in the GSTA region have been identified in non-glycosylated MUC1. | [7] |

Experimental Protocols

The structural elucidation of the tumour-associated MUC1 tandem repeat relies on a combination of sophisticated experimental techniques. Below are detailed protocols for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of MUC1 Glycopeptides

This protocol outlines the manual synthesis of a MUC1 tandem repeat glycopeptide.

Materials:

-

Fmoc-protected amino acids

-

Glycosylated Fmoc-amino acid building blocks (e.g., Fmoc-Thr(Ac3-α-D-GalNAc)-OH)

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Acetic anhydride

-

Pyridine

-

Hydrazine

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and pre-activate for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.

-

Capping (Optional): After coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and pyridine in DMF.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the MUC1 tandem repeat sequence. For glycosylated residues, use the corresponding glycosylated Fmoc-amino acid building block.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the glycopeptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude glycopeptide in cold diethyl ether. Centrifuge to collect the precipitate and wash with cold ether. Purify the glycopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized glycopeptide by mass spectrometry and NMR spectroscopy.[8][9]

NMR Spectroscopy for Structural Analysis of MUC1 Glycopeptides

This protocol provides a general workflow for the structural analysis of a purified MUC1 glycopeptide using NMR spectroscopy.

Materials:

-

Purified MUC1 glycopeptide

-

D₂O or H₂O/D₂O (9:1) mixture

-

NMR buffer (e.g., phosphate buffer, pH 7.0)

-

NMR spectrometer (600 MHz or higher recommended)

Procedure:

-

Sample Preparation: Dissolve the lyophilized MUC1 glycopeptide in the chosen NMR buffer to a final concentration of 1-5 mM.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and concentration.

-

2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify the spin systems of the amino acid residues. This experiment establishes through-bond correlations between protons within the same amino acid.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). This provides information about the peptide's three-dimensional structure.

-

2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Acquire a 2D DQF-COSY spectrum to determine the JNα vicinal coupling constants, which provide information about the backbone dihedral angles.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If the sample is ¹³C-labeled, acquire a ¹H-¹³C HSQC spectrum to aid in resonance assignments.

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., SPARKY, TopSpin).

-

Assign the proton resonances sequentially using the TOCSY and NOESY/ROESY spectra.

-

Integrate the cross-peak volumes in the NOESY/ROESY spectra and convert them into distance constraints using a program like CALIBA.

-

Use the JNα coupling constants to generate dihedral angle constraints.

-

Use the distance and angle constraints to calculate a family of 3D structures of the glycopeptide using a program like DYANA or CYANA.

-

Refine the calculated structures using a molecular dynamics program with appropriate force fields for glycoproteins (e.g., GLYCAM).[4]

-

MUC1-Mediated Signaling Pathways in Cancer

The aberrant expression and glycosylation of MUC1 on cancer cells lead to the activation of several downstream signaling pathways that promote tumour progression, metastasis, and therapeutic resistance.[10][11]

Key Signaling Cascades

Tumour-associated MUC1 has been shown to interact with and modulate the activity of several key signaling molecules, including:

-

Wnt/β-catenin Pathway: MUC1 can stabilize β-catenin, leading to its nuclear translocation and the activation of target genes involved in cell proliferation and survival.[12]

-

NF-κB Pathway: MUC1 can interact with components of the NF-κB signaling pathway, such as IKKβ and IKKγ, leading to the activation of NF-κB and the expression of pro-inflammatory and anti-apoptotic genes.[10]

-

PI3K/AKT Pathway: The cytoplasmic tail of MUC1 can interact with the p85 subunit of PI3K, leading to the activation of the PI3K/AKT pathway, which promotes cell survival and proliferation.

-

MAPK Pathway: MUC1 can modulate the activity of the MAPK pathway, which is involved in regulating cell growth, differentiation, and apoptosis.[12]

Visualizing MUC1 Signaling

The following diagrams, generated using the DOT language, illustrate key MUC1-mediated signaling pathways.

Caption: MUC1-mediated activation of the Wnt/β-catenin signaling pathway.

Caption: MUC1-mediated activation of the PI3K/AKT signaling pathway.

Experimental Workflow for Studying MUC1 Signaling

The following diagram illustrates a typical experimental workflow for investigating the impact of MUC1 on cancer cell signaling.

Caption: Experimental workflow for investigating MUC1-mediated signaling.

This technical guide provides a foundational understanding of the structure and function of the tumour-associated MUC1 tandem repeat. The detailed information on its conformation, the experimental approaches for its study, and the signaling pathways it modulates will be invaluable for researchers and drug development professionals working to target this key oncoprotein.

References

- 1. Epitopes of MUC1 Tandem Repeats in Cancer as Revealed by Antibody Crystallography: Toward Glycopeptide Signature-Guided Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. MUC1: Structure, Function, and Clinic Application in Epithelial Cancers [mdpi.com]

- 4. "NMR-based Structural Studies of the Glycosylated MUC1 Tandem Repeat Pe" by G. Suryanarayanan, P. A. Keifer et al. [digitalcommons.unmc.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Atomic and Specificity Details of Mucin 1 O-Glycosylation Process by Multiple Polypeptide GalNAc-Transferase Isoforms Unveiled by NMR and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Immunological Evaluation of the Unnatural β-linked Mucin-1 Thomsen-Friedenreich Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Integrated Chemoenzymatic Approach to Streamline the Assembly of Complex Glycopeptides in the Liquid Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The network map of mucin 1 mediated signaling in cancer progression and immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

How does MUC1 glycosylation differ between normal and cancer cells?

For Researchers, Scientists, and Drug Development Professionals

Mucin 1 (MUC1), a transmembrane glycoprotein, plays a crucial role in protecting epithelial surfaces in healthy tissues. In cancer, however, its structure and function are dramatically altered, contributing to tumor progression, metastasis, and immune evasion. One of the most significant changes occurs in its glycosylation, the process of adding sugar chains (glycans) to the protein core. This guide provides a detailed examination of the differences in MUC1 glycosylation between normal and cancerous cells, offering insights for research and therapeutic development.

MUC1 Glycosylation in Normal Epithelial Cells

In non-malignant epithelial cells, MUC1 is characterized by extensive and complex O-glycosylation. The protein's extracellular domain contains a variable number of tandem repeats (VNTRs), rich in serine and threonine residues, which serve as sites for O-glycan attachment.

-

Complex, Branched Structures: Normal MUC1 is adorned with long, branched O-glycans. The synthesis is typically initiated with N-acetylgalactosamine (GalNAc) linked to a serine or threonine (Tn antigen), which is then rapidly extended.

-

Predominance of Core 2 Structures: A key feature is the formation of Core 2-based structures. This involves the addition of a GlcNAc residue to the GalNAc of the Core 1 structure (Galβ1-3GalNAc). This branching allows for further elongation, creating large, complex glycan chains.[1][2]

-

Shielding of the Peptide Core: These elaborate glycan chains effectively shield the MUC1 peptide backbone from the extracellular environment, preventing protein-protein interactions and protecting the cell surface.[3]

-

N-Glycosylation: Besides O-glycans, MUC1 also has five potential sites for N-glycosylation, located outside the VNTR domain.[4][5] These N-glycans are typically complex, bi-antennary structures.[5]

Aberrant MUC1 Glycosylation in Cancer Cells

The transformation of a normal cell into a malignant one is accompanied by profound changes in MUC1 glycosylation, a phenomenon known as "aberrant glycosylation."[1][6][7]

-

Hypoglycosylation and Truncated Glycans: The most prominent change is a shift to shorter, simpler, and truncated O-glycans.[1][6] This is often referred to as "hypoglycosylation," which exposes previously hidden parts of the peptide core.[3][8]

-

Emergence of Tumor-Associated Carbohydrate Antigens (TACAs): This truncation leads to the accumulation and exposure of specific carbohydrate structures that are rare in normal tissues and are thus termed Tumor-Associated Carbohydrate Antigens (TACAs). Key MUC1-associated TACAs include:

-

Tn Antigen (GalNAcα-O-Ser/Thr): The simplest O-glycan, representing the initial step of glycosylation.[6]

-

Sialyl-Tn (STn) Antigen (Neu5Acα2-6GalNAcα-O-Ser/Thr): A sialylated form of the Tn antigen.[6]

-

T Antigen (Thomsen-Friedenreich Antigen, Galβ1-3GalNAcα-O-Ser/Thr): The Core 1 structure, which in cancer often fails to be extended into the more complex Core 2 structures seen in normal cells.[1][6]

-

-

Increased Sialylation: Despite the shorter chains, cancer-associated MUC1 often exhibits increased sialylation, particularly the formation of sialylated T and Tn antigens.[1][6] This is due to the overexpression of specific sialyltransferases in cancer cells.[6][8]

-

Loss of Core 2 Structures: The shift towards simpler glycans is largely due to the loss of Core 2 β6-GlcNAc transferase activity, the enzyme responsible for creating the Core 2 branch.[1][6]

Quantitative and Structural Comparison

The glycosylation changes on MUC1 can be summarized by comparing the dominant glycan structures found in normal versus cancer cells.

| Feature | MUC1 in Normal Cells | MUC1 in Cancer Cells |

| Dominant O-Glycan Core | Core 2-based structures[1][2] | Core 1-based structures[1][6] |

| Glycan Chain Length | Long, extensively branched[1][6] | Short, truncated chains[1][6] |

| Exposed Antigens | Peptide core is masked | Tn, Sialyl-Tn (STn), and T antigens exposed[6] |

| Sialylation | Present on termini of long chains | Often increased, capping truncated structures[1][6][8] |

| Key Enzyme Activity | High Core 2 β6-GlcNAc transferase activity | Reduced or absent Core 2 β6-GlcNAc transferase activity[6][8] |

| Peptide Core Accessibility | Low, shielded by large glycans[3] | High, due to smaller glycans, exposing new epitopes[8] |

Functional Consequences and Signaling Pathways

The altered glycosylation of MUC1 in cancer is not merely a structural change; it has profound functional consequences that contribute to malignancy.

-

Loss of Anti-Adhesive Properties: In normal cells, the large, negatively charged MUC1 glycans create a physical barrier. In cancer, the shorter glycans reduce this anti-adhesive property, which can facilitate cell-cell interactions involved in metastasis.[1]

-

Novel Ligand Interactions: The exposed TACAs can act as ligands for carbohydrate-binding proteins called lectins. For instance, sialylated MUC1 glycans can bind to Siglecs on immune cells, leading to immunosuppression and helping the tumor evade immune destruction.[6]

-

Activation of Oncogenic Signaling: The under-glycosylated MUC1 C-terminal subunit (MUC1-C) is a potent oncoprotein. Altered glycosylation is believed to stabilize MUC1-C, allowing it to translocate to the nucleus and regulate the expression of genes involved in proliferation and survival.

Below is a diagram illustrating how aberrantly glycosylated MUC1 can influence key signaling pathways in cancer.

Caption: MUC1 signaling in cancer cells.

Methodologies for MUC1 Glycosylation Analysis

Analyzing the specific changes in MUC1 glycosylation requires a combination of techniques. Below are summarized protocols for key experimental approaches.

This is the gold standard for detailed structural characterization of glycans.

Objective: To release, purify, and identify the specific O-glycan structures from MUC1.

Methodology:

-

MUC1 Immunoprecipitation: Isolate MUC1 from cell lysates or tissues using a specific anti-MUC1 antibody conjugated to magnetic beads or agarose.

-

Glycan Release: Release O-glycans from the purified MUC1 protein, typically through reductive β-elimination using sodium borohydride (NaBH4) in a mild alkaline solution.

-

Purification and Derivatization: Purify the released glycan alditols using solid-phase extraction (e.g., C18 and graphitized carbon columns). For certain analyses, glycans may be permethylated to improve ionization efficiency in the mass spectrometer.

-

Mass Spectrometry Analysis: Analyze the purified glycans using MALDI-TOF MS for profiling or LC-MS/MS for detailed structural elucidation and sequencing.

-

Data Analysis: Identify glycan compositions based on their mass-to-charge ratio (m/z) and fragmentation patterns, comparing results to glycan databases.

The general workflow for this process is outlined in the diagram below.

Caption: Workflow for MS-based O-glycan analysis of MUC1.

IHC allows for the visualization of aberrantly glycosylated MUC1 within the tissue context.

Objective: To detect the presence and localization of TACAs (e.g., Tn, STn) on MUC1 in tissue sections.

Methodology:

-

Tissue Preparation: Fix paraffin-embedded tissue sections on slides and perform deparaffinization and rehydration.

-

Antigen Retrieval: Use heat-induced epitope retrieval (HIER) in a citrate buffer (pH 6.0) to unmask the epitopes.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding sites with a protein block (e.g., bovine serum albumin or normal goat serum).

-

Primary Antibody Incubation: Incubate slides with a primary antibody specific for a glyco-epitope (e.g., anti-Tn or anti-STn antibody) overnight at 4°C.

-

Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the signal using a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstaining and Mounting: Lightly counterstain the nuclei with hematoxylin, dehydrate the slides, and mount with a coverslip.

-

Microscopy: Analyze the slides under a light microscope to assess the staining intensity and distribution.

Implications for Drug Development

The distinct glycosylation patterns of MUC1 on cancer cells make it an attractive target for therapeutic intervention.

-

Antibody-Based Therapies: Antibodies that specifically recognize the tumor-associated glyco-epitopes on MUC1 can be used for antibody-drug conjugates (ADCs) or to induce antibody-dependent cell-mediated cytotoxicity (ADCC).[7][9]

-

Cancer Vaccines: Vaccines designed using synthetic MUC1 glycopeptides that mimic the TACAs can stimulate the immune system to recognize and attack tumor cells.[6]

-

CAR-T Cell Therapy: Chimeric Antigen Receptor (CAR)-T cells can be engineered to target the unique MUC1 glycoforms, offering a potent and specific cell-based immunotherapy.

References

- 1. Muc1: a multifaceted oncoprotein with a key role in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Tumor-associated O-glycans of MUC1: Carriers of the glyco-code and targets for cancer vaccine design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aberrantly glycosylated MUC1 is expressed on the surface of breast cancer cells and a target for antibody-dependent cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms underlying aberrant glycosylation of MUC1 mucin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aberrantly glycosylated MUC1 is expressed on the surface of breast cancer cells and a target for antibody-dependent cell-mediated cytotoxicity | Semantic Scholar [semanticscholar.org]

What is the role of STn-MUC1 in tumour progression?

An In-depth Technical Guide on the Role of STn-MUC1 in Tumour Progression

Introduction to MUC1 and the Sialyl-Tn Antigen

Mucin 1 (MUC1) is a large, type I transmembrane glycoprotein expressed on the apical surface of most healthy glandular epithelial cells. It is composed of two subunits: a large, heavily O-glycosylated N-terminal subunit (MUC1-N) that is non-covalently bound to a smaller C-terminal subunit (MUC1-C) containing an extracellular domain, a transmembrane segment, and a cytoplasmic tail (MUC1-CD).[1] In cancer, MUC1 is frequently overexpressed, loses its apical polarity, and undergoes aberrant glycosylation.[1][2]

One of the most significant cancer-associated alterations to MUC1 is the expression of truncated O-glycans, such as the Sialyl-Tn (STn) antigen. The STn antigen, structurally defined as NeuAcα2-6GalNAcα1-O-Ser/Thr, is synthesized by the sialyltransferase ST6GalNAc-I.[3][4] In healthy cells, this initial structure is typically extended into more complex O-glycans. However, in many carcinomas, dysregulation of glycosyltransferase expression leads to the accumulation of this truncated glycan.[3][5] The expression of STn on MUC1 (STn-MUC1) is rare in normal tissues but is found in a significant percentage of various cancers, including breast, pancreatic, ovarian, and colorectal cancers, where its presence is often correlated with increased metastasis and poor prognosis.[6][7][8]

The Role of STn-MUC1 in Tumour Progression

STn-MUC1 is not merely a marker of malignancy but an active participant in tumour progression, primarily by facilitating metastasis and enabling the tumour to evade the host immune system.

Metastasis and Invasion

STn-MUC1 promotes the metastatic cascade through several mechanisms. Its large, rigid structure and negative charge can disrupt normal cell-cell and cell-matrix interactions, functioning as an "anti-adhesive" that facilitates the detachment of cancer cells from the primary tumour.[9][10]

-

Altered Cell Adhesion: The expression of STn on cancer cells has been shown to decrease their adhesion to various extracellular matrix proteins, a critical step for local invasion.[3]

-

Interaction with Lectins: The terminal sialic acid and GalNAc residues of the STn antigen act as ligands for lectins, which are carbohydrate-binding proteins. STn-MUC1 can interact with selectins expressed on endothelial cells, mediating the adhesion of circulating tumour cells to the blood vessel wall, a key step in the formation of distant metastases.[11] Furthermore, interactions between MUC1 and galectin-3, a β-galactoside binding protein often found at elevated levels in cancer patients, can increase the adhesion of cancer cells to the endothelium.[3][12]

Immune Evasion

A crucial role of STn-MUC1 is the modulation of the tumour microenvironment to create an immunosuppressive state, allowing cancer cells to evade destruction by the immune system.

-

Inhibition of Immune Cell Function via Siglecs: The STn antigen is a key ligand for Sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of inhibitory receptors expressed on the surface of most immune cells.[13] STn-MUC1 on tumour cells can bind to Siglec-9 on monocytes, macrophages, and dendritic cells (DCs).[14][15] This engagement triggers inhibitory signaling through the Siglec's intracellular immunoreceptor tyrosine-based inhibition motif (ITIM), leading to a suppressed anti-tumour immune response.[13] This interaction can promote a tolerogenic DC phenotype (high IL-10, low IL-12), which impairs the activation of effective anti-tumour T-cell responses.[14]

-

Upregulation of Immune Checkpoints: The interaction between STn-MUC1 and Siglecs can lead to the upregulation of immune checkpoint proteins, most notably Programmed Death-Ligand 1 (PD-L1).[7] Studies have shown that MUC1-associated STn antigens on cancer cells can bind to Siglec-9, which in turn causes increased expression of PD-L1.[7] PD-L1 on the tumour cell surface then binds to its receptor, PD-1, on activated T cells, inducing T-cell anergy or apoptosis and thus shutting down the cytotoxic T-cell response against the tumour.[15][16]

-

Inhibition of NK Cell Activity: The dense coat of STn-MUC1 can mask ligands on the tumour cell surface that would normally be recognized by Natural Killer (NK) cells, thereby inhibiting NK cell-mediated cytotoxicity.[11]

Signaling Pathways Involving STn-MUC1

While the MUC1-C cytoplasmic tail is a hub for intracellular signaling that promotes oncogenesis, the STn glycan on the extracellular domain mediates unique signaling events by interacting with external receptors, particularly on immune cells.

The signaling cascade initiated by STn-MUC1 binding to Siglec-9 on an antigen-presenting cell (APC) is a critical mechanism for immune evasion. This interaction leads to the phosphorylation of the ITIM motif in the Siglec-9 cytoplasmic tail, which recruits SHP phosphatases. This cascade ultimately suppresses APC activation and leads to increased expression of PD-L1, contributing to an immunosuppressive tumour microenvironment.

dot

Caption: STn-MUC1 mediated immune evasion via the Siglec-9 and PD-L1 axis.

The MUC1-C cytoplasmic domain itself is a potent signaling molecule. In cancer, its chronic activation drives multiple oncogenic pathways, including NF-κB and STAT3, which promote inflammation, cell survival, and proliferation. This creates a feed-forward loop where inflammation promotes MUC1-C activity, which in turn sustains pro-inflammatory signaling.

dot

Caption: Oncogenic signaling pathways activated by the MUC1 cytoplasmic tail (MUC1-C).

Quantitative Data Summary

The expression of STn-MUC1 is a significant feature in many cancers, and its levels often correlate with disease progression and clinical outcomes.

| Table 1: Expression of STn Antigen in Human Cancers | |

| Cancer Type | Prevalence of STn Positivity |

| Breast Cancer | 20-25% of cases express STn.[6] In one study of 380 primary lesions, 41.8% were STn positive.[7] |

| Colorectal Cancer | Overexpressed in premalignant polyps, advanced adenoma, and adenocarcinoma.[3] |

| Gastric Cancer | Overexpression of STn is associated with increased ability to form intraperitoneal metastases.[3] |

| Ovarian, Pancreatic, Lung, Cervical Cancers | STn overexpression has been described in these and other epithelial cancers.[7] |

| Table 2: Functional Impact of STn-MUC1 Expression | |

| Parameter | Quantitative Observation |

| Correlation with PD-L1 | In a study of 380 breast cancer tissues, STn and PD-L1 expression showed a high positive correlation (P<0.001).[7] |

| Cell Adhesion | Recombinant galectin-3, which binds to MUC1 glycans, increased adhesion of MUC1-expressing breast and colon cancer cells to human umbilical vein endothelial cells (HUVEC) by 111% and 93%, respectively.[12] |

| Clinical Prognosis | In breast cancer, high STn expression was significantly associated with negative ER status, positive HER-2 status, advanced tumour stage, and lymph node metastasis.[7] |

| Immune Cell Population | High STn expression in breast cancer is associated with a high density of CD8+ tumor-infiltrating lymphocytes (TILs), yet predicts a worse outcome, suggesting an exhausted T-cell phenotype.[7] |

Key Experimental Protocols

Investigating the function of STn-MUC1 requires specific cellular and molecular biology techniques. Below are detailed protocols for key experiments.

Experimental Workflow: Transwell Invasion Assay

dot

Caption: Workflow for assessing cancer cell invasion using a Transwell assay.

Protocol 1: Transwell Invasion Assay to Assess STn-MUC1-Mediated Invasiveness

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.[17][18][19]

-

Preparation of Inserts:

-

Thaw Matrigel Basement Membrane Matrix on ice overnight.

-

Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free cell culture medium.

-

Add 50-100 µL of the diluted Matrigel solution to the upper chamber of 8 µm pore size Transwell inserts (for a 24-well plate format).

-

Incubate the plates at 37°C for at least 4-6 hours to allow the Matrigel to solidify.

-

-

Cell Preparation:

-

Culture STn-MUC1 expressing cells and corresponding control cells (e.g., vector control or STn-knockdown) to ~80% confluency.

-

Serum-starve the cells for 12-24 hours in a basal medium containing 0.1% BSA.

-

Harvest the cells using trypsin, wash with PBS, and resuspend them in the serum-free basal medium at a concentration of 1 x 10^5 cells/mL.

-

-

Assay Setup:

-

Remove any excess medium from the rehydrated Matrigel in the inserts.

-

Add 500-750 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.

-

Carefully add 200 µL of the prepared cell suspension (containing 2 x 10^4 cells) to the upper chamber of each insert.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

-

Quantification:

-

After incubation, carefully remove the inserts from the wells.

-

Use a cotton-tipped swab to gently remove the non-invading cells and Matrigel from the upper surface of the membrane.

-

Fix the invading cells on the lower surface of the membrane by immersing the insert in cold 100% methanol for 20 minutes.

-

Stain the cells by immersing the insert in 0.5% Crystal Violet solution for 20 minutes.

-

Gently wash the inserts with distilled water to remove excess stain and allow them to air dry.

-

Using a microscope, count the number of stained, invaded cells in several representative fields of view for each membrane. Calculate the average number of invaded cells per field.

-

Protocol 2: Detection of STn-MUC1 by Immunohistochemistry (IHC)

This protocol allows for the visualization of STn-MUC1 expression and localization within tumour tissue sections.[6][20]

-

Deparaffinization and Rehydration:

-

Immerse slides with formalin-fixed, paraffin-embedded tissue sections in xylene (2 changes, 5 minutes each).

-

Rehydrate the sections through a graded series of ethanol solutions: 100% (2x, 3 min), 95% (2 min), 70% (2 min).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Staining Procedure:

-

Wash sections with Tris-buffered saline with Tween 20 (TBST).

-

Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.

-

Rinse with TBST.

-

Apply a protein blocking solution (e.g., 5% normal goat serum in TBST) and incubate for 1 hour to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the STn antigen on MUC1 (e.g., monoclonal antibody 5E5 or TKH2) diluted in blocking buffer overnight at 4°C.

-

Wash slides 3 times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Wash slides 3 times with TBST.

-

Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit until the desired brown color intensity is reached.

-

Rinse with distilled water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain the sections with Hematoxylin for 30-60 seconds.

-

"Blue" the stain in running tap water.

-

Dehydrate the sections through a graded ethanol series and clear in xylene.

-

Mount a coverslip using a permanent mounting medium.

-

Protocol 3: Western Blot Analysis of MUC1 Glycoforms

Due to its large size and heavy glycosylation, MUC1 requires modified electrophoresis protocols for proper separation and analysis.[21][22]

-

Sample Preparation:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Mix 30-50 µg of protein with Laemmli sample buffer. Do not boil MUC1 samples extensively as it can cause aggregation; heat at 70°C for 10 minutes instead.

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1.0-1.5% agarose gel in a buffer containing Tris-acetate-EDTA (TAE) and 0.1% SDS. Polyacrylamide gels are often ineffective for full-length MUC1.

-

Load samples and run the gel at a constant voltage (e.g., 70V) until the dye front has migrated an adequate distance.

-

-

Protein Transfer:

-

Transfer the separated proteins from the agarose gel to a PVDF membrane using a wet or semi-dry transfer system. A longer transfer time (e.g., overnight at 30V at 4°C) is often required for high molecular weight proteins.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody targeting the MUC1 cytoplasmic tail (to detect MUC1-C) or a glycoform-specific antibody (e.g., anti-STn) overnight at 4°C.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager. Normalize to a loading control like β-actin or GAPDH.

-

References

- 1. Muc1: a multifaceted oncoprotein with a key role in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. The Breast Cancer-Associated Glycoforms of MUC1, MUC1-Tn and sialyl-Tn, Are Expressed in COSMC Wild-Type Cells and Bind the C-Type Lectin MGL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mucin-type sialyl-Tn antigen is associated with PD-L1 expression and predicts poor clinical prognosis in breast cancer - Xu - Gland Surgery [gs.amegroups.org]

- 8. [PDF] The Breast Cancer-Associated Glycoforms of MUC1, MUC1-Tn and sialyl-Tn, Are Expressed in COSMC Wild-Type Cells and Bind the C-Type Lectin MGL | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Cell Models for the Investigation of the Role of the Mucin MUC1 Extracellular Domain in Metastasizing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Galectin-3 interaction with Thomsen-Friedenreich disaccharide on cancer-associated MUC1 causes increased cancer cell endothelial adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tumor-associated O-glycans of MUC1: Carriers of the glyco-code and targets for cancer vaccine design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cancer-associated mucins: role in immune modulation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MUC1 and MUC16: critical for immune modulation in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 18. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Breast Cancer-Associated Glycoforms of MUC1, MUC1-Tn and sialyl-Tn, Are Expressed in COSMC Wild-Type Cells and Bind the C-Type Lectin MGL | PLOS One [journals.plos.org]

- 21. benchchem.com [benchchem.com]

- 22. Video: Mucin Agarose Gel Electrophoresis: Western Blotting for High-molecular-weight Glycoproteins [jove.com]

How does the context of the MUC1 epitope influence its immunogenicity?

An In-depth Technical Guide:

How the Context of the MUC1 Epitope Influences Its Immunogenicity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mucin 1 (MUC1) is a transmembrane glycoprotein that undergoes significant structural and functional changes during malignant transformation, making it a prime target for cancer immunotherapy. In normal epithelial cells, MUC1 is heavily glycosylated and localized to the apical surface, serving a protective role. In contrast, cancer cells exhibit overexpression of MUC1 across the entire cell surface and display aberrant, truncated O-glycosylation. This altered glycosylation exposes new peptide and glycopeptide epitopes, primarily within the Variable Number of Tandem Repeats (VNTR) region of the MUC1 extracellular domain. The immunogenicity of these epitopes is not intrinsic but is profoundly influenced by a multifactorial context, including the specific glycan structures, their density and location, the conformation of the peptide backbone, the cellular microenvironment, and the formulation of immunotherapeutic strategies. This guide provides a comprehensive analysis of how these contextual factors collectively determine the nature and efficacy of the immune response against MUC1.

The MUC1 Antigen: From Normal Physiology to a Cancer Target

MUC1 is a type I transmembrane protein composed of two subunits that form a stable heterodimer: a large, extracellular N-terminal subunit (MUC1-N) and a smaller C-terminal subunit (MUC1-C) containing a transmembrane and a cytoplasmic tail (MUC1-CT).[1][2]

-

MUC1-N: This subunit contains the VNTR domain, which consists of 20 to 125 repeats of a 20-amino-acid sequence (HGVTSAPDTRPAPGSTAPPA).[3][4][5][6] Each repeat has five potential O-glycosylation sites on serine and threonine residues.[4][7] In normal cells, these sites are decorated with long, branched glycans, effectively masking the peptide core.[8]

-

MUC1-C: The cytoplasmic tail (MUC1-CT) is involved in intracellular signaling.[9] Upon certain stimuli, it can translocate to the nucleus and modulate gene expression, including genes involved in proliferation, apoptosis, and inflammation, thereby contributing to oncogenesis.[9][10]

In over 90% of epithelial cancers, including breast, pancreatic, ovarian, and lung cancers, MUC1 is altered in three key ways:[3][11][12]

-

Overexpression: MUC1 is produced at much higher levels than in normal cells.

-

Loss of Polarity: Instead of being confined to the apical surface, MUC1 is distributed over the entire cell membrane, increasing its accessibility to immune cells.[12][13]

-

Aberrant Glycosylation: Dysregulated glycosyltransferase activity in cancer cells leads to incomplete glycan synthesis.[14][15] This results in the expression of truncated, simple O-glycans known as tumor-associated carbohydrate antigens (TACAs), such as Tn (GalNAcα-Ser/Thr) and its sialylated form, STn (Neu5Acα2-6GalNAcα-Ser/Thr).[2][4][16]

These changes collectively unmask regions of the peptide backbone and create novel glycopeptide epitopes, transforming MUC1 into a tumor-associated antigen recognized by the immune system.[2][13]

The Influence of Glycosylation Context

The glycan profile of MUC1 is a critical determinant of its immunogenicity. Unglycosylated MUC1 peptides are generally poor immunogens and are often recognized as "self," leading to immune tolerance.[2] The presence of TACAs breaks this tolerance.

Glycan Structure and Conformation

Aberrant glycosylation directly creates new immunogenic targets. More importantly, the attachment of even a single GalNAc moiety (Tn antigen) can alter the local conformation of the MUC1 peptide backbone.[4] This conformational shift can expose cryptic peptide epitopes that are otherwise hidden in the native structure, leading to stronger binding by antibodies and T-cell receptors.[4][14] Studies have shown that antibodies generated against tumor-derived MUC1 often exhibit significantly higher affinity for glycosylated MUC1 peptides compared to their unglycosylated counterparts.[14]

Glycan Density and Antigen Processing

The density of glycosylation profoundly impacts how MUC1 is processed and presented by antigen-presenting cells (APCs), such as dendritic cells (DCs).

-

Low to Moderate Glycosylation: Hypoglycosylated MUC1 can be taken up by DCs and processed for presentation on both MHC class I and class II molecules.[17] Importantly, short O-linked glycans like Tn can remain intact during processing, allowing for the presentation of glycopeptides to T cells.[4] This enables the generation of glycopeptide-specific cytotoxic T lymphocytes (CTLs) and T helper cells.

-

High Glycosylation: Conversely, heavily or densely glycosylated MUC1 can be resistant to processing by APCs.[7][18] This steric hindrance impairs the enzymatic cleavage necessary for generating smaller peptides that can bind to MHC molecules, thereby preventing T-cell activation.[7] This suggests an optimal "sweet spot" for glycan density is required for maximal immunogenicity. Research indicates that MUC1 glycopeptides with complete O-glycan occupancy (five sites per repeat) elicit the strongest antibody responses in mice.[19]

Glycan-Lectin Interactions and Immune Modulation

TACAs on the MUC1 surface can interact with various lectins (carbohydrate-binding proteins) on immune cells, directly modulating the anti-tumor response. For example, sialylated TACAs can bind to Siglecs (sialic acid-binding immunoglobulin-like lectins) on dendritic cells, macrophages, and NK cells, which can transmit inhibitory signals and promote an immunosuppressive tumor microenvironment.[20]

The Influence of the Peptide Backbone Context

The primary amino acid sequence of the VNTR provides the scaffold for MUC1 epitopes. The context of this peptide backbone, including its length and the position of specific motifs, is crucial for T-cell recognition.

Immunodominant Regions

Within the 20-amino-acid repeat, certain regions are immunodominant. The PDTRP motif is a primary target for many peptide-specific antibodies.[21] For T cells, studies have identified specific epitopes that elicit strong responses. For instance, the sequence GSTAPPAHGVTSAP DTRPAP was found to be superior in inducing specific killing of MUC1-expressing breast cancer cells and promoting a Th1-type cytokine response (IFN-γ and TNF-α).[22][23] This highlights that the specific sequence surrounding the core epitope, not just the epitope alone, dictates the quality of the immune response.[22]

Tandem Repeats and T-Cell Avidity

The repetitive nature of the VNTR domain may influence T-cell recognition. A high density of epitopes expressed on a single molecule could enhance the avidity of the interaction between a T cell and a target cancer cell. However, the optimal number of repeats for maximal immunogenicity is still an area of investigation. Unconventional, MHC-unrestricted recognition of MUC1 by CTLs may depend on a high density of MUC1 expression, suggesting that the number of repeats plays a role in effective T-cell engagement.[24]

The Cellular and Microenvironment Context

The broader biological setting in which the MUC1 epitope is encountered is a major factor in its immunogenicity.

MUC1 Signaling and Immunosuppression

The MUC1-CT is a potent signaling molecule that can orchestrate an immunosuppressive tumor microenvironment.[10]

-

NF-κB and TLR Pathways: MUC1-CT can interact directly with components of the NF-κB and Toll-like receptor (TLR) signaling pathways.[25] For instance, MUC1 can associate with TLR5 and inhibit the recruitment of the adaptor protein MyD88, thereby blocking downstream inflammatory signaling.[25][26] This dampens the innate immune response required for effective anti-tumor immunity.

-

Immune Checkpoint Regulation: MUC1 has been shown to induce the expression of PD-L1 in triple-negative breast cancer cells, contributing to T-cell exhaustion and immune evasion.[12]

Interaction with Immune Cells

Tumor-associated MUC1 can directly interact with immune cells to suppress their function. MUC1 on tumor cells can bind to and induce apoptosis in activated T cells. Furthermore, mucin-mediated interactions can hamper the cross-presentation of tumor antigens by DCs, leading to an immature DC phenotype and reduced T-cell effector functions.[20]

The Immunotherapeutic Context: Vaccine and Adjuvant Strategies

Overcoming the inherent weak immunogenicity and immune tolerance to MUC1 requires sophisticated vaccine design. The context provided by the vaccine formulation is paramount.

-

Adjuvants: MUC1-based vaccines require strong adjuvants to elicit a robust immune response.[6][18] TLR agonists, such as Poly-ICLC (a TLR3 agonist) and lipopeptides like Pam3Cys (a TLR2 agonist), have been used to enhance CTL and antibody responses.[7][27] The covalent attachment of the adjuvant to the glycopeptide epitope has been shown to be critical for optimal function.[7]

-

Inclusion of T-Helper Epitopes: To ensure robust B-cell and CTL responses, multicomponent vaccines have been designed that incorporate promiscuous T-helper cell epitopes alongside the MUC1 B-cell/CTL epitope. This provides the necessary "help" for T-cell activation and antibody class switching from IgM to IgG.[4]

-

Delivery Systems: Nanoparticle-based delivery systems are being explored to efficiently deliver MUC1 antigens to APCs in the lymph nodes, enhancing the potency of the immune response.[11][28]

-

Glycopeptide vs. Peptide Antigens: While early attempts focused on unglycosylated peptides, it is now widely accepted that vaccines incorporating tumor-specific glycopeptide antigens are more effective at inducing antibodies that can recognize native MUC1 on cancer cells.[2][29] Synthetic glycopeptides with unnatural amino acids are also being developed to improve immunogenicity and stability.[30]

Data Presentation: Summary of Immunological and Clinical Findings

The following tables summarize quantitative data from key studies evaluating MUC1 immunogenicity in preclinical and clinical settings.

Table 1: Preclinical Immunogenicity of MUC1-Based Vaccines

| Vaccine Construct | Adjuvant/Carrier | Model System | Key Immunological Outcome | Reference |

| MUC1 60-mer peptide with 15 Tn glycans (fully glycosylated) | KLH | MUC1 Transgenic Mice | Elicited the strongest antibody response reacting with MUC1 on breast cancer cells compared to partially glycosylated versions. | [19] |

| Tripartite vaccine (MUC1 glycopeptide, T-helper epitope) | Pam3CysSK4 (TLR2 agonist) | C57BL/6 Mice | Induced high titers of IgG antibodies (1:16,000) and potent MUC1-specific CTLs capable of killing tumor cells. | [4] |

| MUC1 glycopeptide (STn or 2,6-STn) | BSA | BALB/c Mice | Enhanced anti-MUC1 immune response. | [18] |

| MUC1 DNA vaccine (encoding VNTR) | None | Mice | Induced a significant MUC1-specific CTL response with therapeutic effects against pancreatic tumors. | [6] |

Table 2: Clinical Trial Results for MUC1 Peptide Vaccines

| Trial Phase / Population | Vaccine Formulation | Adjuvant | Immune Response Rate (Responders/Total) | Key Clinical Finding | Reference |

| Pilot Study / Advanced Colorectal Adenoma | MUC1 peptide | None specified | 44% (17/39) | Generated a 2- to 40-fold increase in anti-MUC1 IgG with a robust 1-year memory response. | [31] |

| Placebo-Controlled / Advanced Colorectal Adenoma | MUC1 peptide | None specified | 25% (13/52) | Immune responders showed an association with a reduced rate of adenoma recurrence. | [31][32] |

| Pilot Study / Smokers at risk for lung cancer | MUC1 peptide | None specified | 10% | Lack of immune response was associated with higher levels of myeloid-derived suppressor cells (MDSCs). | [32] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of MUC1 immunogenicity.

Synthesis of MUC1 Glycopeptide Thioesters for Ligation

This protocol describes a key step in creating longer, more complex MUC1 constructs for vaccine development.

-

Solid-Phase Peptide Synthesis (SPPS): The MUC1 peptide backbone (e.g., a 20-amino-acid VNTR sequence) is assembled on a sulfamylbutyryl resin.

-

Glycosylation: Fmoc-protected amino acids with pre-attached Tn antigens (Fmoc-Thr(Ac3-α-D-GalNAc)-OH or Fmoc-Ser(Ac3-α-D-GalNAc)-OH) are incorporated at the desired glycosylation sites during SPPS.

-

Thioester Generation: After complete assembly of the glycopeptide, the N-terminus is capped (e.g., with an acetyl group). The resin is then treated with a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane to activate the C-terminal sulfonamide.

-

Thiolysis: The activated resin is treated with a thiol, such as benzyl mercaptan, to cleave the glycopeptide from the support, directly yielding the C-terminal thioester.

-

Purification: The crude glycopeptide thioester is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Ligation: The purified thioester fragment can be ligated to another MUC1 glycopeptide fragment (containing an N-terminal cysteine) via native chemical ligation to build longer, multi-repeat constructs. An alternative, direct aminolysis ligation can be used to link the thioester to another glycopeptide, affording a 40-amino acid construct.[33]

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-MUC1 Antibodies

-

Plate Coating: 96-well microtiter plates are coated overnight at 4°C with a MUC1 antigen (e.g., a synthetic MUC1 glycopeptide at 1-5 µg/mL in carbonate buffer).

-

Blocking: Plates are washed with PBS-Tween 20 (PBST) and blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature to prevent non-specific binding.

-

Sample Incubation: Serum samples from immunized animals or patients are serially diluted in blocking buffer and added to the wells. Plates are incubated for 2 hours at room temperature.

-

Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG or anti-human IgG) is added and incubated for 1 hour.

-

Detection: Plates are washed again, and a substrate solution (e.g., TMB) is added. The reaction is stopped with an acid solution (e.g., 2N H₂SO₄).

-

Data Acquisition: The optical density is read at 450 nm using a microplate reader. The antibody titer is typically defined as the highest dilution that gives a reading significantly above the background.

Dendritic Cell (DC) Antigen Presentation Assay

This assay assesses the ability of DCs to process and present different forms of MUC1.

-

DC Generation: Bone marrow cells from mice are cultured for 7-10 days in media containing GM-CSF and IL-4 to generate immature DCs.

-

Antigen Pulsing: DCs are harvested and pulsed overnight with various forms of MUC1 antigen (e.g., unglycosylated peptide, glycosylated peptide, or whole MUC1 protein) at a concentration of 10-20 µg/mL.

-

Surface Staining: The pulsed DCs are washed and stained with fluorescently labeled antibodies. Key markers include:

-

A DC marker (e.g., anti-CD11c).

-

An antibody specific for a processed MUC1 epitope (e.g., an antibody recognizing the PDTR motif).

-

Antibodies for MHC class I (e.g., anti-H-2Kb) and MHC class II (e.g., anti-I-Ab).

-

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The presentation of the MUC1 epitope is quantified by measuring the percentage of CD11c+ cells that are also positive for the MUC1 epitope and co-localized with MHC molecules.[34]

Visualizations: Workflows and Pathways

The following diagrams illustrate key concepts related to MUC1 immunogenicity.

Conclusion

The immunogenicity of the MUC1 epitope is not a static property but is dynamically shaped by a complex interplay of contextual factors. The transformation of MUC1 into a tumor antigen is initiated by aberrant glycosylation, which unmasks peptide epitopes and creates novel glycopeptide structures. However, the ultimate success of an anti-MUC1 immune response depends on the precise nature of these glycans, the surrounding peptide sequence, the signaling-competent state of the MUC1 molecule, the immunosuppressive qualities of the tumor microenvironment, and the intelligent design of vaccine constructs capable of overcoming immune tolerance. For drug development professionals and researchers, a deep understanding of this context is critical for designing next-generation immunotherapies that can effectively target MUC1-expressing cancers and improve patient outcomes.

References

- 1. Functional analyses of Mucin-1-mediated signaling and subsequent tumor progression - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tumor-associated O-glycans of MUC1: Carriers of the glyco-code and targets for cancer vaccine design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MUC1: a target molecule for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immune recognition of tumor-associated mucin MUC1 is achieved by a fully synthetic aberrantly glycosylated MUC1 tripartite vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. MUC1: Structure, Function, and Clinic Application in Epithelial Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. The network map of mucin 1 mediated signaling in cancer progression and immune modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Expression of MUC1 in different tumours and its clinical significance (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [MUC1, a therapeutic target in oncology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glycosylation of MUC1 influences the binding of a therapeutic antibody by altering the conformational equilibrium of the antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MUC1 and tumor-associated carbohydrate antigens (TACAs) - Glycopedia [glycopedia.eu]

- 16. tandfonline.com [tandfonline.com]

- 17. Presentation of MUC1 tumor antigen by class I MHC and CTL function correlate with the glycosylation state of the protein taken Up by dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Cancer-associated mucins: role in immune modulation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Context of MUC1 epitope: immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Differential expression of MUC1 on transfected cell lines influences its recognition by MUC1 specific T cells. | The Jill Roberts Institute for Research in Inflammatory Bowel Disease [robertsinstitute.weill.cornell.edu]

- 25. Transmembrane Mucins: Signaling Receptors at the Intersection of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | The Role of the Cell Surface Mucin MUC1 as a Barrier to Infection and Regulator of Inflammation [frontiersin.org]

- 27. Facebook [cancer.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Strategies for Synthesizing and Enhancing the Immune Response of Cancer Vaccines Based on MUC1 Glycopeptide Antigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. investigacion.unirioja.es [investigacion.unirioja.es]

- 31. Randomized, Double-Blind, Placebo-Controlled Trial of MUC1 Peptide Vaccine for Prevention of Recurrent Colorectal Adenoma - PMC [pmc.ncbi.nlm.nih.gov]

- 32. aacrjournals.org [aacrjournals.org]

- 33. Synthesis of MUC1 glycopeptide thioesters and ligation via direct aminolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

MUC1 Splice Variants: A Comprehensive Technical Guide on Their Role in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucin 1 (MUC1) is a large, heavily glycosylated transmembrane protein that is aberrantly overexpressed and hypoglycosylated in a majority of adenocarcinomas and some hematologic malignancies.[1][2] In normal polarized epithelial cells, MUC1 is expressed on the apical surface and is thought to play a protective role.[3] However, in cancer cells, its overexpression and loss of polarity contribute to oncogenesis by modulating cell signaling, adhesion, and immune responses.[2][4]

The human MUC1 gene is located on chromosome 1q21 and contains seven exons.[5] Alternative splicing of the MUC1 pre-mRNA gives rise to a multitude of splice variants, each with potentially distinct functions and expression patterns in normal and cancerous tissues.[5][6] These variants can differ in their inclusion or exclusion of the variable number of tandem repeats (VNTR) domain, transmembrane domain, and cytoplasmic tail, leading to proteins with diverse biological activities.[5][6] The detection of specific splice variants is considered a more reliable discriminator between tumor and normal tissue than overall MUC1 transcription levels.[5] This guide provides an in-depth overview of the known MUC1 splice variants and their significance in cancer.

Known MUC1 Splice Variants and Their Relevance in Cancer

Alternative splicing of MUC1 pre-mRNA generates a diverse repertoire of isoforms. The best-characterized variants include MUC1/A, MUC1/B, MUC1/C, MUC1/D, MUC1/X, MUC1/Y, MUC1/Z, MUC1/REP, and MUC1/SEC. These variants arise from the use of alternative splice sites, exon skipping, or intron retention.

MUC1/A, MUC1/B, MUC1/C, and MUC1/D

These variants are generated by the use of alternative splice acceptor sites for exon 1.[3]

-

MUC1/A and MUC1/B: These are two of the most studied variants. MUC1/A differs from MUC1/B by an additional 9 amino acids in the N-terminal domain.[7] They have been shown to differentially regulate inflammatory cytokine expression.[7] In some cancers, the ratio of MUC1/A to MUC1/B expression is altered. For instance, a higher expression of variant A compared to variant B has been associated with thyroid papillary carcinomas and the invasiveness of breast cancer cells.[3] In ductal carcinoma in situ (DCIS) of the breast, variant B is more highly expressed than variant A in the majority of cases.[8]

-

MUC1/C and MUC1/D: These variants are also associated with cancer progression. MUC1/C and MUC1/D expression has been correlated with tumor progression in esophageal squamous cell carcinoma (ESCC).[9] Novel MUC1 splice variants C and D have also been identified in cervical carcinoma cell lines.[10]

MUC1/X, MUC1/Y, and MUC1/Z

These shorter isoforms lack the VNTR domain.

-

MUC1/X and MUC1/Y: These variants are generated by splicing events that remove the VNTR region.[11] MUC1/Y is expressed exclusively in tumor cells.[12] The expression of MUC1/X and MUC1/Y is more frequent in malignant than in benign ovarian tumors.[13]

-

MUC1/Z: This is a short variant form of MUC1.[5] Its expression, along with MUC1/C and MUC1/D, is correlated with tumor progression in ESCC.[9] In prostate cancer, MUC1/Z and MUC1/Y RNA are differentially expressed in benign prostatic hyperplasia (BPH) and prostate cancer.[14]

MUC1/REP and MUC1/SEC

-

MUC1/REP: This is the full-length form of MUC1 containing the VNTR region.[3]

-

MUC1/SEC: This variant lacks the transmembrane and cytoplasmic domains and is secreted from the cell.[6] Its expression is associated with the absence of malignancy in ovarian tumors, whereas all primary ovarian cancer cases were negative for MUC1/SEC.[13]

MUC1-TM (Transmembrane)

MUC1-TM is not a splice variant but rather the full-length, heterodimeric transmembrane protein that results from the translation of the MUC1 mRNA, which can itself be subject to splicing variations as described above.[1][4] It consists of a large extracellular N-terminal subunit (MUC1-N) and a smaller C-terminal subunit (MUC1-C) that includes the transmembrane and cytoplasmic domains.[1] The MUC1-C subunit is a key player in oncogenic signaling.

Data Presentation: Quantitative Expression of MUC1 Splice Variants in Cancer

The following tables summarize the quantitative data on the expression of MUC1 and its splice variants in various cancers, as reported in the cited literature.

Table 1: MUC1 Expression in Breast Cancer

| Cancer Type/Subtype | MUC1 Expression Frequency | Notes | Citation(s) |

| Basal-like Triple Negative Breast Cancer (early-stage) | 94% (49/52) positive | 67% moderate to strong expression | [15][16] |

| Ductal Carcinoma In Situ (DCIS) | MUC1/B > MUC1/A in 66% of cases | MUC1/A not expressed in 38% of pure DCIS | [8] |

| Invasive Breast Cancer | High MUC1 expression (>75% of tumor cells) associated with poorer survival | Cytoplasmic MUC1 expression is prognostically significant | [17] |

Table 2: MUC1 Expression in Ovarian Cancer

| Tissue Type | MUC1 Splice Variant | Expression Frequency | Citation(s) |

| Malignant Ovarian Tumors | MUC1/A, D, X, Y, Z | More frequently expressed than in benign tumors | [13] |

| Primary Ovarian Cancer | MUC1/REP | 100% positive | [13] |

| Primary Ovarian Cancer | MUC1/SEC | 0% positive | [13] |

| Benign Ovarian Tumors | MUC1/SEC | Associated with absence of malignancy | [13] |

| Epithelial Ovarian Cancer (EOC) | MUC1 | 92% (39/42) in frozen sections, 95% (57/60) in paraffin sections | [18] |

| Metastatic EOC | MUC1 | 90% (27/30) in frozen sections | [18] |

| Normal Ovarian Tissue | MUC1 | 5% (1/20) in paraffin sections | [18] |

Table 3: MUC1 Expression in Esophageal and Prostate Cancer

| Cancer Type | MUC1 Expression/Variant | Finding | Citation(s) |

| Esophageal Squamous Cell Carcinoma (ESCC) | MUC1 protein | 79% (90/114) positive, 63% (72/114) high expression | [19] |

| ESCC | MUC1/C, D, Z | Correlated with tumor progression | [9][20] |

| ESCC | MUC1/B | Associated with better prognosis | [9][20] |

| Prostate Cancer | MUC1 core protein | 17% of tumor tissues positive | [21] |

| Non-tumor Prostate Tissue | MUC1 core protein | 41% of tissues positive | [21] |

| BPH vs. Prostate Cancer | MUC1/Y and MUC1/Z RNA | Differentially expressed | [14] |

MUC1 Signaling in Cancer

The MUC1-C subunit is a critical component of oncogenic signaling pathways. It can translocate to the nucleus and function as a transcriptional co-activator. One of the key pathways regulated by MUC1-C is the NF-κB pathway.

MUC1-C and the NF-κB Pathway

MUC1-C directly interacts with the p65 subunit of NF-κB, a master regulator of inflammation, immunity, cell proliferation, and apoptosis. This interaction has several important consequences for cancer cells:

-

Inhibition of IκBα binding: MUC1-C binding to p65 blocks the binding of the inhibitor IκBα, leading to the constitutive activation of NF-κB.[22][23]

-

Nuclear Translocation and Transcriptional Activation: The MUC1-C/p65 complex translocates to the nucleus and occupies the promoters of NF-κB target genes, such as the anti-apoptotic gene Bcl-xL, promoting their transcription.[22][23]

-

Positive Feedback Loop: In response to inflammatory stimuli like TNFα, MUC1-C is recruited to the promoters of NF-κB target genes, including the MUC1 gene itself, creating a positive feedback loop that amplifies MUC1 expression and NF-κB signaling.[22][23]

-

Interaction with the IKK complex: MUC1-C can also bind directly to IKKβ and IKKγ, components of the IκB kinase (IKK) complex, leading to IKK activation and subsequent phosphorylation and degradation of IκBα.[24]

-

Activation of the TAK1 Inflammatory Pathway: MUC1-C can induce the expression of TGF-β-activated kinase 1 (TAK1) and bind to it, promoting the formation of a complex with TRAF6, which in turn activates the TAK1→NF-κB signaling cascade.[25]

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. Mucin-1 - Wikipedia [en.wikipedia.org]

- 2. Muc1: a multifaceted oncoprotein with a key role in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MUC1: A multifunctional cell surface component of reproductive tissue epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. Human mucin MUC1 RNA undergoes different types of alternative splicing resulting in multiple isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MUC1/A and MUC1/B splice variants differentially regulate inflammatory cytokine expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of MUC1 splice variants as prognostic markers in patients with ductal carcinoma in situ of the breast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Specific MUC1 splice variants are correlated with tumor progression in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel MUC1 splice variants are expressed in cervical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MUC1 General Information | Sino Biological [sinobiological.com]

- 13. Expression of MUC1 splice variants in benign and malignant ovarian tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MUC1 expression, splice variant and short form transcription (MUC1/Z, MUC1/Y) in prostate cell lines and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MUC1 is Expressed at High Frequency in Early-Stage Basal-Like Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MUC1 is expressed at high frequency in early-stage basal-like triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prognostic significance of MUC1 epithelial mucin expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Expression of MUC1 in primary and metastatic human epithelial ovarian cancer and its therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Expression of MUC1 in esophageal squamous-cell carcinoma and its relationship with prognosis of patients from Linzhou city, a high incidence area of northern China - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Specific MUC1 Splice Variants Are Correlated With Tumor Progression in Esophageal Cancer | springermedizin.de [springermedizin.de]

- 21. MUC1 expression in human prostate cancer cell lines and primary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. MUC1-C ONCOPROTEIN FUNCTIONS AS A DIRECT ACTIVATOR OF THE NF-κB p65 TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MUC1-C oncoprotein functions as a direct activator of the nuclear factor-kappaB p65 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. MUC1 oncoprotein activates the IκB kinase β complex and constitutive NF-κB signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. MUC1-C ACTIVATES THE TAK1 INFLAMMATORY PATHWAY IN COLON CANCER - PMC [pmc.ncbi.nlm.nih.gov]

What is the significance of the MUC1-C terminal domain in cancer signaling?

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mucin 1 (MUC1) is a heterodimeric transmembrane glycoprotein that is aberrantly overexpressed in a vast majority of solid tumors, including those of the breast, lung, pancreas, and colon.[1] While historically, research focused on the shed N-terminal subunit (MUC1-N), recent evidence has firmly established the transmembrane C-terminal subunit (MUC1-C) as a potent oncoprotein. The MUC1-C terminal domain is a critical signaling hub that drives multiple hallmarks of cancer. It engages in extensive crosstalk with key oncogenic pathways, translocates to the nucleus to regulate gene expression, and modulates mitochondrial function to inhibit apoptosis.[2][3] This aberrant signaling network promotes proliferation, epithelial-mesenchymal transition (EMT), invasion, cancer stem cell (CSC) renewal, immune evasion, and drug resistance.[1][3] The central role and selective overexpression of MUC1-C on cancer cells make it a highly attractive and "druggable" target for novel cancer therapeutics, with several inhibitors and antibody-drug conjugates (ADCs) currently in preclinical and clinical development.[1][4][5] This guide provides a comprehensive overview of the MUC1-C terminal domain's function in cancer signaling, details key experimental methodologies, and presents quantitative data to inform ongoing research and therapeutic strategies.

MUC1-C Structure and Oncogenic Activation

MUC1 is synthesized as a single polypeptide that undergoes autocleavage in the endoplasmic reticulum to form two subunits: MUC1-N and MUC1-C.[6] These subunits form a stable, non-covalent heterodimer at the cell surface.[7]

-

MUC1-N (N-terminal subunit): A large, heavily glycosylated extracellular domain that forms a protective barrier on normal polarized epithelial cells.[7][8]

-

MUC1-C (C-terminal subunit): A transmembrane subunit composed of a 58-amino acid extracellular domain, a 28-amino acid transmembrane domain, and a 72-amino acid cytoplasmic domain (CD).[6][9]

In normal epithelial cells, MUC1 is localized to the apical surface. However, upon transformation, cancer cells lose this apical-basal polarity, leading to the overexpression of MUC1 across the entire cell membrane.[1][7] This repositioning allows MUC1-C to interact with a host of growth factor receptors and signaling molecules that are normally segregated to the basolateral membrane.[2][6] The MUC1-C cytoplasmic domain is intrinsically disordered, lacking enzymatic function but rich in phosphorylation sites and protein-protein interaction motifs, allowing it to function as a versatile signaling scaffold.[6][10] A critical feature of the MUC1-C CD is a CQC motif adjacent to the transmembrane region, which is essential for its homodimerization, intracellular trafficking, and oncogenic activity.[9][11]

MUC1-C as a Signaling Hub at the Cell Membrane

At the cell surface, MUC1-C forms complexes with receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and ErbB2, often facilitated by galectin-3.[2][7] This interaction potentiates RTK activation and initiates downstream signaling cascades crucial for cancer cell growth and survival.[6]

Activation of the PI3K/AKT/mTOR Pathway

The MUC1-C cytoplasmic domain contains a pYXXM motif that, upon phosphorylation by RTKs or other kinases like c-Src, serves as a docking site for the SH2 domains of the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K).[2][3] This direct interaction activates the PI3K p110 catalytic subunit, leading to the robust activation of the AKT/mTOR pathway.[6][12] This cascade is fundamental to promoting cell proliferation, survival, and metabolic reprogramming in cancer cells.[2][13]

Activation of the MEK/ERK Pathway

MUC1-C also contributes to the activation of the Ras/Raf/MEK/ERK (MAPK) pathway.[2] The phosphorylated MUC1-C cytoplasmic domain can bind to the adaptor protein GRB2, which in turn recruits SOS to activate Ras.[2][3] This signaling cascade is a potent driver of cell proliferation.[2][14] Studies have shown that MUC1-C overexpression leads to hyperactivation of ERK, contributing to tumorigenesis.[2]

Nuclear Translocation and Transcriptional Regulation

A key aspect of MUC1-C's oncogenic function is its ability to translocate to the nucleus.[7] This process is dependent on the homodimerization of MUC1-C via its CQC motif and is mediated by importin-β and the nucleoporin Nup62.[8] In the nucleus, MUC1-C functions as a transcriptional co-activator, interacting directly with numerous transcription factors to drive the expression of genes associated with cancer progression.[3][7]

Key Transcription Factor Interactions

-

NF-κB: MUC1-C binds directly to the NF-κB p65 subunit, preventing its interaction with the inhibitor IκBα.[15][16] This leads to constitutive NF-κB activation. The MUC1-C/p65 complex occupies the promoters of target genes like BCL-xL and ZEB1 to promote survival and EMT.[3][15] This interaction also forms an auto-inductive loop, where the complex activates the MUC1 promoter itself.[15]

-